molecular formula C7H16N2O2*2HCl B613053 (S)-3,7-Diaminoheptanoic acid dihydrochloride CAS No. 290835-83-5

(S)-3,7-Diaminoheptanoic acid dihydrochloride

Cat. No. B613053
CAS RN: 290835-83-5
M. Wt: 160,22*72,92 g/mole
InChI Key:
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Description

(S)-3,7-Diaminoheptanoic acid dihydrochloride, also known as L-2,4-diaminohexanoic acid dihydrochloride, is a chemical compound with the molecular formula C7H18Cl2N2O2. It is a derivative of lysine and is commonly used in scientific research as a building block for the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of (S)-3,7-Diaminoheptanoic acid dihydrochloride is not well understood. However, it is believed to act as a nucleophile in peptide and protein synthesis, reacting with other amino acids to form peptide bonds. In addition, this compound may play a role in stabilizing the structure of peptides and proteins, particularly in the formation of hydrogen bonds and salt bridges.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to have antitumor activity, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-3,7-Diaminoheptanoic acid dihydrochloride in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of peptides and proteins, making it a valuable tool for researchers in a variety of fields. In addition, this compound is relatively inexpensive and easy to obtain.
One limitation of using this compound in lab experiments is its potential for toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and caution should be exercised when handling and using this compound.

Future Directions

There are a number of future directions for research involving (S)-3,7-Diaminoheptanoic acid dihydrochloride. One area of interest is the development of new methods for the synthesis of peptides and proteins using this compound as a building block. In addition, researchers may investigate the potential therapeutic applications of this compound, particularly in the areas of antimicrobial and anticancer therapy. Finally, further studies may be conducted to better understand the mechanism of action of this compound and its effects on various biological systems.

Synthesis Methods

(S)-3,7-Diaminoheptanoic acid dihydrochloride can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of lysine with acrylonitrile, followed by hydrolysis and reduction to yield this compound. Another method involves the use of enzymes such as lysine decarboxylase and lysine aminotransferase to catalyze the synthesis of this compound from lysine.

Scientific Research Applications

(S)-3,7-Diaminoheptanoic acid dihydrochloride has a wide range of scientific research applications, particularly in the field of peptide and protein synthesis. It can be used as a building block for the synthesis of various peptides and proteins, including antimicrobial peptides, enzyme inhibitors, and receptor agonists. In addition, this compound can be used as a chiral auxiliary in asymmetric synthesis, as well as a precursor for the synthesis of other amino acids.

properties

IUPAC Name

(3S)-3,7-diaminoheptanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJAFTBCSGCCAH-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940844
Record name 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192003-02-4, 290835-83-5
Record name 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3,7-diaminoheptanoic acid dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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